

# Application Note: Selective Synthesis of 2-Amino-5-propionamidobenzoic Acid

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## Compound of Interest

Compound Name:	2-Amino-5-propionamidobenzoic acid
CAS No.:	104986-14-3
Cat. No.:	B008744

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## Abstract

This guide outlines a robust, high-yield protocol for synthesizing **2-Amino-5-propionamidobenzoic acid** (C<sub>10</sub>H<sub>12</sub>N<sub>2</sub>O<sub>3</sub>). The method utilizes a selective acylation strategy exploiting the nucleophilic differential between the C2 and C5 amino groups of the intermediate 2,5-diaminobenzoic acid. By generating the oxidation-sensitive diamine intermediate in situ via catalytic hydrogenation of 2-amino-5-nitrobenzoic acid, followed by controlled addition of propionic anhydride, this protocol minimizes byproduct formation (e.g., di-acylated species or benzoxazinones) and ensures high regioselectivity.

## Introduction & Retrosynthetic Analysis

The target molecule features a benzoic acid core with a free primary amine at the ortho (2) position and a propionamide moiety at the meta (5) position relative to the carboxyl group.

## Chemical Challenge

Direct acylation of 2,5-diaminobenzoic acid presents a regioselectivity challenge.[1] However, the reactivity profile dictates the pathway:

- C2-Amine: Significantly deactivated due to the electron-withdrawing carboxyl group and, critically, the formation of an intramolecular hydrogen bond with the carbonyl oxygen. This reduces the lone pair availability for nucleophilic attack.
- C5-Amine: Behaves as an electron-rich aniline (para to the C2-amino group), exhibiting high nucleophilicity.

Therefore, under kinetically controlled conditions, the C5-amine can be selectively acylated.

## Synthetic Route

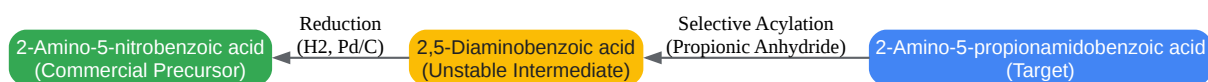
The synthesis proceeds in two steps, often performed as a "telescoped" one-pot process to avoid isolating the unstable diamine.

- Reduction: 2-Amino-5-nitrobenzoic acid

2,5-Diaminobenzoic acid.

- Selective Acylation: 2,5-Diaminobenzoic acid + Propionic Anhydride

Target.



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Figure 1: Retrosynthetic disconnection showing the selective acylation strategy.

## Reagents and Materials

Reagent	CAS Number	Function	Purity Grade
2-Amino-5-nitrobenzoic acid	616-79-5	Starting Material	>98%
Propionic Anhydride	123-62-6	Acylating Agent	>99%
Palladium on Carbon (Pd/C)	7440-05-3	Hydrogenation Catalyst	10% loading, wet support
Methanol (MeOH)	67-56-1	Solvent	HPLC Grade
Hydrogen Gas (H <sub>2</sub> )	1333-74-0	Reducing Agent	UHP (99.999%)
Hydrochloric Acid (HCl)	7647-01-0	pH Adjustment	1M Aqueous Solution

## Detailed Experimental Protocol

### Step 1: Catalytic Hydrogenation (In-Situ Preparation)

Objective: Reduce the nitro group to an amine without isolating the air-sensitive 2,5-diaminobenzoic acid.

- Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a gas inlet adapter (connected to a H<sub>2</sub> balloon or manifold), and a rubber septum.
- Charging: Add 2-Amino-5-nitrobenzoic acid (10.0 g, 54.9 mmol) and Methanol (200 mL) to the flask. The starting material typically forms a yellow suspension.
- Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt% loading) under a gentle stream of nitrogen to prevent ignition of methanol vapors.
- Hydrogenation:
  - Purge the system with N<sub>2</sub> (3 cycles) and then H<sub>2</sub> (3 cycles).
  - Stir vigorously at Room Temperature (20–25°C) under H<sub>2</sub> atmosphere (1 atm is sufficient).

- Monitoring: The reaction is complete when H<sub>2</sub> uptake ceases and the yellow color of the nitro compound disappears (typically 2–4 hours). The solution may appear clear or slightly gray due to the catalyst.
- Note: Do not filter the catalyst yet if performing the one-pot procedure. If filtration is necessary to check purity, do so under inert atmosphere.

## Step 2: Selective Propionylation

Objective: Selectively acylate the C5-amine.

- Cooling: Cool the reaction mixture (containing the diamine and catalyst) to 0–5°C using an ice bath.
- Reagent Addition: Add Propionic Anhydride (7.15 g, 7.05 mL, 54.9 mmol, 1.0 equiv) dropwise via syringe over 15 minutes.
  - Critical: Stoichiometry is key. Excess anhydride may lead to di-acylation at the C2 position.
- Reaction: Allow the mixture to warm to room temperature naturally and stir for 2 hours.
- In-Process Control (IPC): Check by TLC (System: DCM/MeOH 9:1) or HPLC.[2] The target product should appear as the major peak. If significant starting diamine remains, add an additional 0.1 equiv of propionic anhydride.

## Step 3: Workup and Purification

- Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with warm Methanol (50 mL).
- Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to approximately 20% of the original volume.
- Precipitation: Pour the concentrated residue into Ice-Cold Water (300 mL) with vigorous stirring.
- pH Adjustment: The product may precipitate as a zwitterion. Adjust pH to ~4–5 using 1M HCl or 10% Na<sub>2</sub>CO<sub>3</sub> if necessary to maximize precipitation.

- Filtration: Collect the off-white to beige solid by vacuum filtration.
- Purification (Recrystallization):
  - Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (80:20).
  - Allow to cool slowly to room temperature, then 4°C.
  - Filter the crystals and dry in a vacuum oven at 50°C for 12 hours.

Yield Expectation: 75–85% Appearance: Off-white to light beige crystalline powder.

## Critical Process Parameters (CPP) & Troubleshooting

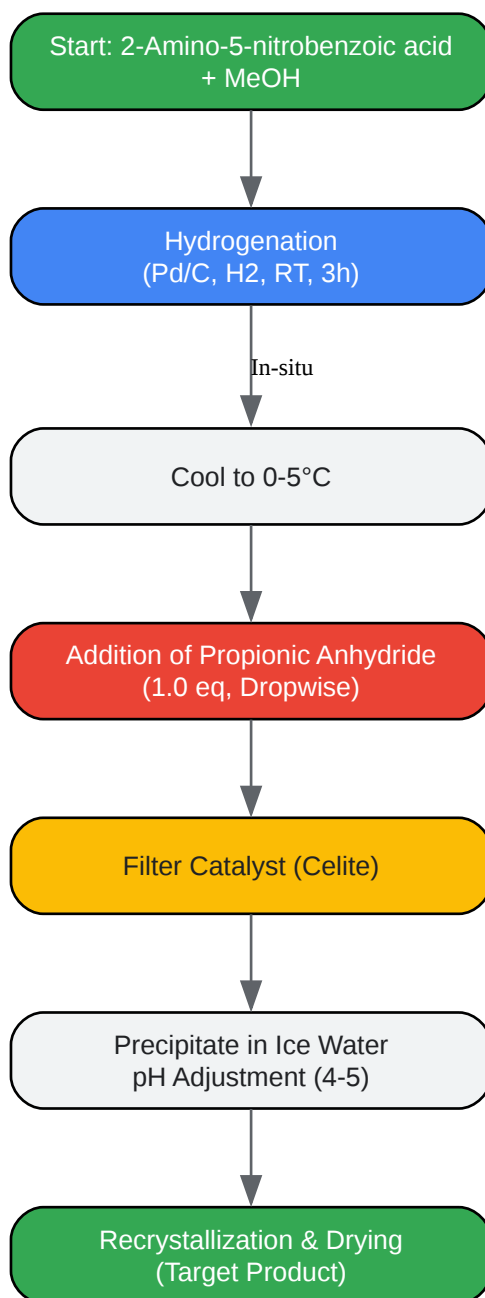
Parameter	Specification	Rationale
Temperature (Acylation)	< 10°C during addition	Low temperature suppresses the acylation of the less nucleophilic C2-amine.
Stoichiometry	1.0 – 1.1 equiv	Excess propionic anhydride (>1.2 eq) risks forming the 2,5-dipropionamido byproduct.
Inert Atmosphere	N <sub>2</sub> /Ar during reduction	2,5-diaminobenzoic acid oxidizes rapidly in air, turning dark brown/black (quinone imine formation).

## Troubleshooting Guide

- Problem: Product is dark/brown.
  - Cause: Oxidation of the diamine intermediate before acylation.
  - Solution: Ensure strict inert conditions during hydrogenation. Degas solvents thoroughly.
- Problem: Low Yield / Product remains in mother liquor.

- Cause: High solubility of the zwitterion.
- Solution: Carefully adjust pH to the isoelectric point (typically pH 4-5) during precipitation.
- Problem: Presence of di-acylated impurity.
  - Cause: Temperature too high or excess anhydride.
  - Solution: Maintain 0°C during addition; validate anhydride concentration.

## Process Workflow Diagram



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Figure 2: Step-by-step experimental workflow for the synthesis.

## References

- Selective Acylation of Polyamines

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## Sources

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